1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine
Overview
Description
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine is a useful research compound. Its molecular formula is C10H15N3OS and its molecular weight is 225.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazoles and piperazines are known to interact with a variety of biological targets. For instance, thiazoles are often found in bioactive molecules and drugs, and they can bind with high affinity to multiple receptors . Piperazines also have important pharmacological properties and can interact with various biological systems .
Biochemical Pathways
Thiazoles and piperazines can affect a variety of biochemical pathways. For example, some indole derivatives, which are structurally similar to thiazoles, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It’s also known to readily absorb water and carbon dioxide from the air .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, piperazine is a weak base with two pKb of 5.35 and 9.73 at 25 °C, and the pH of a 10% aqueous solution of piperazine is 10.8–11.8 .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to participate in electrophilic and nucleophilic substitution reactions, making it a versatile scaffold for biochemical interactions . This compound has been shown to interact with enzymes such as DNA gyrase and acetylcholinesterase, potentially inhibiting their activity and affecting cellular processes . Additionally, the piperazine moiety can form hydrogen bonds with amino acid residues in proteins, further influencing the compound’s biochemical properties.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors and affecting their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity and affecting metabolic pathways . For example, it has been shown to inhibit the activity of DNA gyrase by binding to its active site, thereby preventing the supercoiling of DNA and affecting DNA replication and transcription . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology, reduced cell viability, and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At low doses, this compound can exhibit beneficial effects such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . Additionally, this compound can influence the activity of key metabolic enzymes, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression . Additionally, it can accumulate in the mitochondria, influencing mitochondrial function and cellular energy metabolism .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-9(15-8(2)12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKYWBTOAGXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.